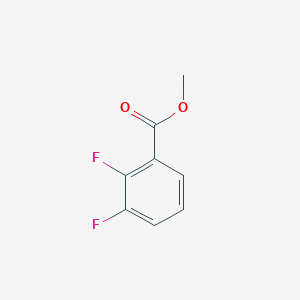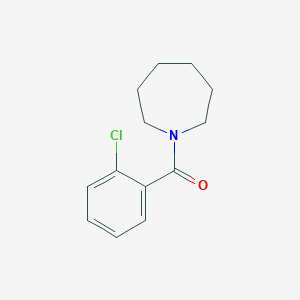
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that is commonly referred to as Piracetam. Piracetam is a nootropic drug that is used to enhance cognitive function and improve memory. The compound was first synthesized in 1964 by Dr. Corneliu E. Giurgea, a Romanian chemist. Since then, Piracetam has been extensively studied for its potential therapeutic uses.
作用機序
The exact mechanism of action of Piracetam is not fully understood. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam may also enhance the synthesis and release of acetylcholine, a neurotransmitter that is important for memory and learning.
生化学的および生理学的効果
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow and oxygen consumption in the brain, enhance the synthesis and release of acetylcholine, and have neuroprotective effects. Piracetam may also enhance the activity of glutamate receptors, which are involved in learning and memory.
実験室実験の利点と制限
Piracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. Piracetam is also relatively safe and has a low toxicity. However, Piracetam has a short half-life and may require frequent dosing in order to maintain therapeutic levels.
将来の方向性
There are a number of potential future directions for research on Piracetam. One area of interest is the potential use of Piracetam in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of research include the use of Piracetam in the treatment of cognitive impairment associated with aging and the potential use of Piracetam as a cognitive enhancer in healthy individuals.
合成法
The synthesis of Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroformate to form the intermediate compound, ethyl 2-oxo-pyrrolidine acetate. This intermediate compound is then reacted with 2-amino-5-diiodobenzoic acid to form Piracetam.
科学的研究の応用
Piracetam has been extensively studied for its potential therapeutic uses. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
16344-99-3 |
|---|---|
製品名 |
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
分子式 |
C11H13I2NO3 |
分子量 |
461.03 g/mol |
IUPAC名 |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
InChIキー |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
正規SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
その他のCAS番号 |
16344-99-3 |
同義語 |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



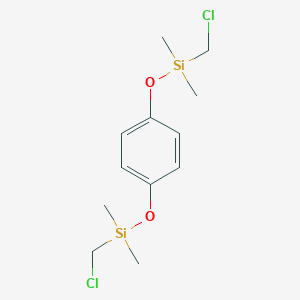

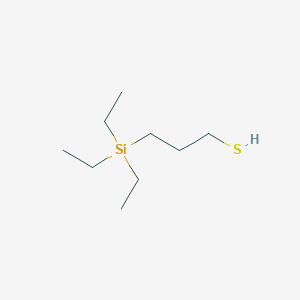
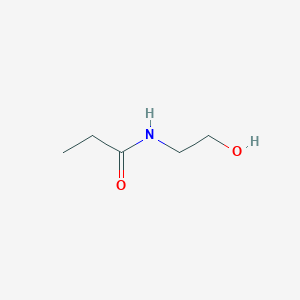
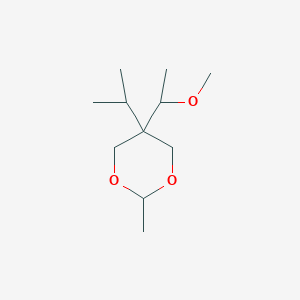
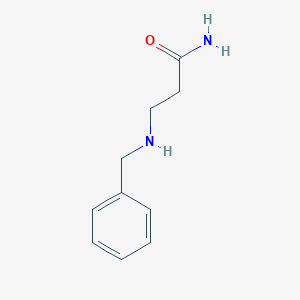
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

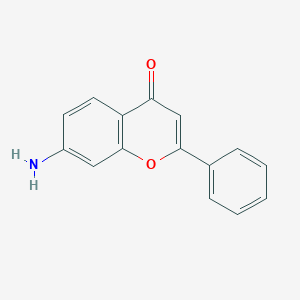
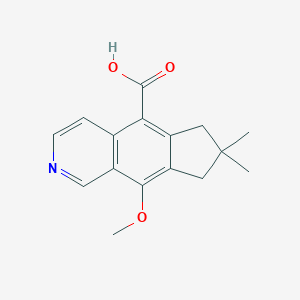
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
